molecular formula C8H18O2 B14613736 1-(tert-Butylperoxy)-2-methylpropane CAS No. 60306-29-8

1-(tert-Butylperoxy)-2-methylpropane

Cat. No.: B14613736
CAS No.: 60306-29-8
M. Wt: 146.23 g/mol
InChI Key: WBFWMYQNGJMTFS-UHFFFAOYSA-N
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Description

1-(tert-Butylperoxy)-2-methylpropane is an organic peroxide compound known for its role as a radical initiator in various chemical reactions. Organic peroxides are characterized by the presence of a peroxide functional group, which consists of an oxygen-oxygen single bond. This compound is particularly valued for its ability to initiate polymerization reactions and its use in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butylperoxy)-2-methylpropane can be synthesized through the acylation of tert-butyl hydroperoxide with appropriate acylating agents. The reaction typically involves the use of benzoyl chloride or similar compounds, where a large excess of tert-butyl hydroperoxide is used to ensure a high yield. The reaction is carried out under controlled conditions to remove the hydrogen chloride formed during the process .

Industrial Production Methods: In industrial settings, the continuous preparation of organic peroxides like this compound is achieved using plate exchangers with high heat exchange capacity. This method ensures efficient heat management and high yield of the desired peroxide .

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylperoxy)-2-methylpropane primarily undergoes oxidation reactions due to the presence of the peroxide group. It can also participate in radical-initiated polymerization reactions, where it acts as a source of free radicals.

Common Reagents and Conditions: The compound reacts with various acids, such as phosphoric acid, sulfuric acid, nitric acid, and hydrochloric acid, leading to its decomposition. These reactions are typically monitored using differential scanning calorimetry and thermal activity monitors to understand the thermokinetic parameters .

Major Products Formed: The decomposition of this compound results in the formation of carbon dioxide, acetone, methane, tert-butanol, and other smaller organic molecules .

Mechanism of Action

The mechanism of action of 1-(tert-Butylperoxy)-2-methylpropane involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .

Comparison with Similar Compounds

Uniqueness: 1-(tert-Butylperoxy)-2-methylpropane is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it an effective radical initiator for a variety of chemical processes, distinguishing it from other organic peroxides that may have different stability profiles or reactivity patterns .

Properties

CAS No.

60306-29-8

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

1-tert-butylperoxy-2-methylpropane

InChI

InChI=1S/C8H18O2/c1-7(2)6-9-10-8(3,4)5/h7H,6H2,1-5H3

InChI Key

WBFWMYQNGJMTFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COOC(C)(C)C

Origin of Product

United States

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